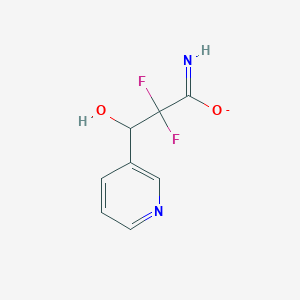
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a valuable compound in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the use of nucleophilic fluorination reactions, where fluorine is introduced via substitution reactions with reagents like tetra-n-butylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate, often relies on scalable fluorination techniques. These methods ensure high yields and purity of the final product. The use of continuous flow reactors and advanced fluorinating agents has improved the efficiency and safety of industrial-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield carboxylic acids, while nucleophilic substitution of fluorine atoms can produce a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with target molecules. This results in the modulation of biological pathways and the inhibition of specific enzymatic activities .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic Acid: Similar in structure but differs in the functional group attached to the pyridine ring.
3,3-Difluoro-2-(2-pyrrolidinylmethyl)acrylic acid: Another fluorinated pyridine derivative with distinct chemical properties.
Uniqueness
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate stands out due to its unique combination of fluorine atoms and hydroxyl group, which imparts specific electronic and steric effects. These properties make it particularly valuable in the design of novel compounds with enhanced biological activity and stability .
Propiedades
Fórmula molecular |
C8H7F2N2O2- |
|---|---|
Peso molecular |
201.15 g/mol |
Nombre IUPAC |
2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10,7(11)14)6(13)5-2-1-3-12-4-5/h1-4,6,13H,(H2,11,14)/p-1 |
Clave InChI |
GNDJRERNXNTLQZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CN=C1)C(C(C(=N)[O-])(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


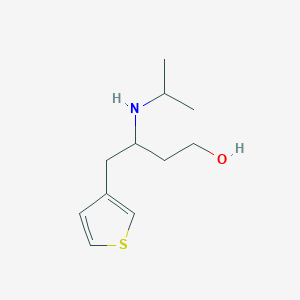
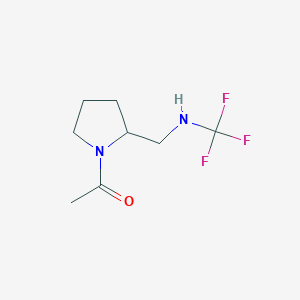

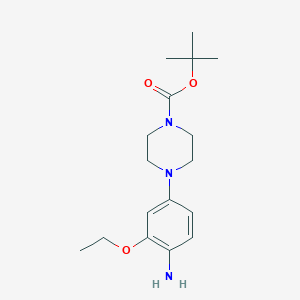

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)

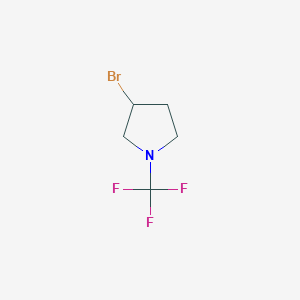
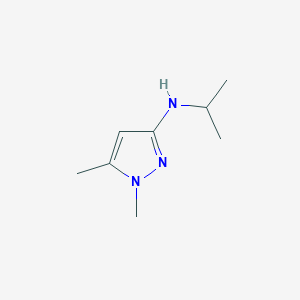

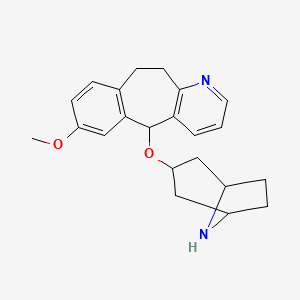
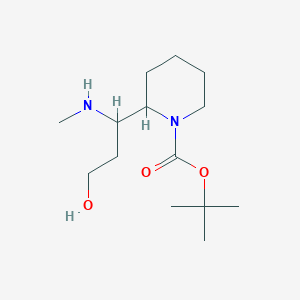
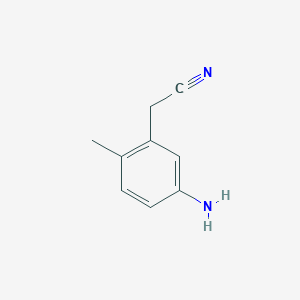
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)
